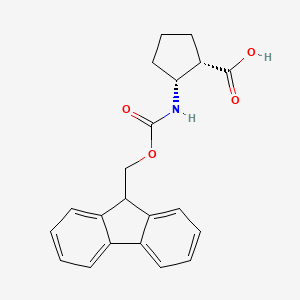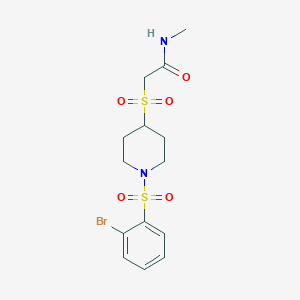
1-(3-(Methylsulfonyl)azetidin-1-yl)prop-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-(Methylsulfonyl)azetidin-1-yl)prop-2-en-1-one is a synthetic organic compound that has garnered attention in various fields of scientific research. This compound features a unique structure, combining an azetidine ring with a prop-2-en-1-one moiety and a methylsulfonyl group. Its distinct chemical properties make it a valuable subject for studies in medicinal chemistry, pharmacology, and material science.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Methylsulfonyl)azetidin-1-yl)prop-2-en-1-one typically involves the reaction of azetidine derivatives with appropriate sulfonylating agents. One common method includes the reaction of 3-(methylsulfonyl)azetidine with propenone under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and an aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.
化学反应分析
Types of Reactions: 1-(3-(Methylsulfonyl)azetidin-1-yl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the azetidine ring or the prop-2-en-1-one moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce alcohols.
科学研究应用
1-(3-(Methylsulfonyl)azetidin-1-yl)prop-2-en-1-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening potential drug candidates.
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor or receptor modulator. Its interactions with biological macromolecules can provide insights into cellular processes and disease mechanisms.
Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. It may serve as a lead compound for developing new drugs targeting specific diseases, such as cancer or infectious diseases.
Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers or coatings
作用机制
The mechanism of action of 1-(3-(Methylsulfonyl)azetidin-1-yl)prop-2-en-1-one involves its interaction with specific molecular targets. The compound may act as an inhibitor of enzymes or receptors by binding to their active sites, thereby modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules. Studies have shown that the compound can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .
相似化合物的比较
3-(Prop-1-en-2-yl)azetidin-2-one: This compound shares the azetidine ring and prop-2-en-1-one moiety but lacks the methylsulfonyl group. It exhibits similar biological activities but with different potency and selectivity.
3-Allylazetidin-2-one: Another related compound with an allyl group instead of the methylsulfonyl group. It also shows antiproliferative effects but may have different pharmacokinetic properties.
3-(Buta-1,3-dien-1-yl)azetidin-2-one:
Uniqueness: 1-(3-(Methylsulfonyl)azetidin-1-yl)prop-2-en-1-one stands out due to the presence of the methylsulfonyl group, which imparts unique chemical and biological properties. This group enhances the compound’s solubility, stability, and ability to interact with specific molecular targets, making it a valuable tool in various research applications.
属性
IUPAC Name |
1-(3-methylsulfonylazetidin-1-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3S/c1-3-7(9)8-4-6(5-8)12(2,10)11/h3,6H,1,4-5H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYDXKDGNTPWWAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CN(C1)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(N-methyl-N-phenylsulfamoyl)benzamide](/img/structure/B2506118.png)
![N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-4-phenyloxane-4-carboxamide](/img/structure/B2506119.png)
![N-{3-[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide](/img/structure/B2506120.png)

![1-(1,2-benzoxazol-3-yl)-N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]methanesulfonamide](/img/structure/B2506123.png)



![N-[(2Z)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]thiophene-2-carboxamide](/img/structure/B2506136.png)

![N-isopentyl-2-oxo-2-(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B2506138.png)


![2,3-dichloro-N-[(6-nitro-2H-1,3-benzodioxol-5-yl)methyl]aniline](/img/structure/B2506141.png)
